molecular formula C6H10N2O B3044978 4-Propyl-1H-imidazol-2(3H)-one CAS No. 100791-01-3

4-Propyl-1H-imidazol-2(3H)-one

Cat. No.: B3044978
CAS No.: 100791-01-3
M. Wt: 126.16 g/mol
InChI Key: XVRUDUVVABJXSC-UHFFFAOYSA-N
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Description

4-Propyl-1H-imidazol-2(3H)-one ( 100791-01-3) is a high-purity organic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol. This imidazolone derivative is supplied for research purposes only. The compound is part of the imidazole class, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . As a building block, it is valuable for the synthesis of more complex molecular hybrids and conjugates, a strategy often employed in drug discovery to develop new therapeutic agents and overcome challenges like antibiotic resistance . Researchers utilize such imidazole-based compounds in the exploration of new antimicrobials , anti-inflammatories , and other bioactive molecules. The structural motif is also fundamental in the preparation of ionic liquids, which are used as environmentally friendly solvents and catalysts . Handle with care; refer to the product's Safety Data Sheet for detailed hazard and handling information. This product is intended for laboratory research use and is not approved for use in humans or as a veterinary drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propyl-1,3-dihydroimidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2O/c1-2-3-5-4-7-6(9)8-5/h4H,2-3H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRUDUVVABJXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CNC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574432
Record name 4-Propyl-1,3-dihydro-2H-imidazol-2-one
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Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100791-01-3
Record name 1,3-Dihydro-4-propyl-2H-imidazol-2-one
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Record name 4-Propyl-1,3-dihydro-2H-imidazol-2-one
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Record name 4-propyl-1H-imidazol-2(3H)-one
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Synthetic Methodologies for 4 Propyl 1h Imidazol 2 3h One and Its Analogues

Direct Synthesis Approaches to the Imidazol-2(3H)-one Core

Direct approaches to the imidazol-2(3H)-one ring system are highly sought after for their efficiency. These methods typically involve the cyclization of a linear precursor that already contains the requisite atoms for the heterocyclic core.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas for Imidazol-2(3H)-one Formation

A highly effective and modern strategy for the synthesis of imidazol-2(3H)-ones involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgorganic-chemistry.org This organocatalytic approach offers excellent chemo- and regioselectivity for the formation of the five-membered cyclic urea (B33335) core under mild, ambient conditions. acs.orgunipr.it

The reaction is notably efficient, with exceptionally short reaction times, sometimes as brief as one minute. acs.orgnih.gov Among various organic bases tested, the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been identified as a particularly active catalyst for this transformation. acs.orgorganic-chemistry.orgnih.gov The protocol demonstrates a wide substrate scope and tolerates a high degree of functional groups. organic-chemistry.org

Computational studies using Density Functional Theory (DFT) suggest that the reaction pathway to imidazol-2-ones involves a base-mediated isomerization of the propargylic urea to an allenamide intermediate, which then undergoes cyclization. acs.orgunipr.itresearchgate.net This contrasts with the formation of imidazolidin-2-ones (the saturated analogues), which are proposed to form via a nonassisted cyclization of the deprotonated urea. acs.org For the synthesis of a 4-propyl substituted imidazolone (B8795221), this methodology would require a propargylic urea precursor bearing a propyl group on the alkyne terminus.

Table 1: Key Features of Base-Catalyzed Hydroamidation of Propargylic Ureas

Feature Description Reference
Catalyst Phosphazene base BEMP is highly effective. acs.orgorganic-chemistry.orgnih.gov
Conditions Ambient temperature, acetonitrile (B52724) (MeCN) as solvent. acs.orgresearchgate.net
Reaction Time Can be as short as 1 minute. acs.orgnih.gov
Selectivity Excellent chemo- and regioselectivity for 5-exo-dig cyclization. acs.orgorganic-chemistry.org

| Mechanism | Proceeds via an allenamide intermediate for imidazol-2-ones. | acs.orgunipr.it |

Established Imidazol-2(3H)-one Synthetic Routes and their Adaptability to 4-Propyl Substitution

Beyond the base-catalyzed hydroamidation of propargylic ureas, several other established methods can be adapted to produce 4-propyl-substituted imidazol-2(3H)-ones.

One prominent method is the silver(I)-catalyzed cycloisomerization of propargylic ureas. chemrevlett.com This reaction proceeds via coordination of the Ag(I) ion to the triple bond, which facilitates a regioselective 5-exo-dig cyclization. chemrevlett.com The resulting cationic intermediate undergoes proton transfer and double-bond migration to yield the stable imidazol-2-one. chemrevlett.com To generate 4-propyl-1H-imidazol-2(3H)-one, the starting propargylic amine would need to possess a propyl group at the carbon adjacent to the alkyne.

Another approach involves the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia (B1221849), known as the Debus-Radziszewski reaction, to form the imidazole (B134444) ring, which could then be further modified. nih.gov For a 4-propyl substitution, one could envision using a propyl-substituted glyoxal (B1671930) derivative.

Furthermore, the condensation of α-amino amides with carboxylic acids or their derivatives can produce a diamide (B1670390) intermediate that cyclizes under basic conditions to form an imidazol-4-one, a structural isomer. nih.gov While this produces a different isomer, related condensation strategies are central to heterocyclic synthesis and highlight the importance of precursor design in determining the final substitution pattern. nih.gov The adaptability of these established routes hinges on the commercial availability or straightforward synthesis of propyl-substituted starting materials.

Precursor Chemistry and Intermediate Synthesis Relevant to this compound

The successful synthesis of the target compound is critically dependent on the efficient preparation of key precursors and intermediates.

Synthesis of Propargylic Urea Precursors for Imidazolone Cyclization

Propargylic ureas are the direct precursors for the base-catalyzed intramolecular hydroamidation discussed in section 2.1.1. acs.org These intermediates are readily synthesized through the reaction of a propargylic amine with an isocyanate. acs.orgchemrevlett.com The reaction is typically carried out in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) at room temperature. acs.org

The general procedure involves stirring the selected propargylic amine and isocyanate in THF, after which the solvent is removed under reduced pressure. acs.org In many cases, the resulting propargylic urea is obtained in quantitative yield and can be used in the subsequent cyclization step without further purification. acs.org To synthesize the specific precursor for this compound, one would start with pent-1-yn-3-amine (B3370914) (or a related isomer depending on the desired final structure) and react it with an appropriate isocyanate.

Formation of Propyl-Substituted Imidazole Carboxylate Intermediates

An alternative synthetic strategy involves the formation of a functionalized imidazole ring that can be later converted to the desired imidazolone. Propyl-substituted imidazole carboxylates are valuable intermediates in this context.

One patented method describes the synthesis of 4-(1-hydroxyl-1-methylethyl)-2-propyl imidazole-5-carboxylic acid, ethyl ester, a key intermediate for the pharmaceutical agent Olmesartan. google.com This multi-step route begins with the cyclization of butyraldehyde (B50154) and glyoxal to form 2-propyl imidazole, which is then subjected to hydroxymethylation, oxidation, esterification, and an addition reaction to yield the final substituted imidazole carboxylate. google.com

Another modern approach to imidazole-4-carboxylates is through a one-pot, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This method involves the reaction of 1,2-diaza-1,3-dienes with primary amines, followed by treatment with an aldehyde under microwave irradiation. nih.gov By selecting an appropriate aldehyde (e.g., butyraldehyde) and other starting materials, it is possible to modulate the substituents on the resulting imidazole ring, offering a potential route to propyl-substituted imidazole carboxylate intermediates. nih.gov

Green Chemistry Approaches and Catalysis in Imidazolone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazoles and their derivatives, to reduce environmental impact. researchgate.net These approaches focus on minimizing hazardous substances, using environmentally benign solvents, and employing efficient catalytic systems. wjbphs.com

For imidazolone synthesis, green approaches can be implemented at various stages. The use of water as a solvent is a key aspect of green chemistry. nih.gov For instance, an eco-friendly synthesis of imidazole hybrids has been reported where water was the optimal solvent for a nucleophilic aromatic substitution reaction. nih.gov Solvent-free, or "neat," reaction conditions represent another important green strategy. asianpubs.org One-pot syntheses of substituted imidazoles have been developed under solvent-free conditions, offering advantages such as high yields, lower costs, and reduced environmental impact. asianpubs.orgias.ac.in

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. wjbphs.com This has been applied to the synthesis of imidazole-4-carboxylates and other imidazole derivatives. nih.gov

In terms of catalysis, the development of non-toxic, reusable catalysts is a major goal. Nano aluminum nitride has been used as a solid, cost-effective source of ammonia for the synthesis of trisubstituted imidazoles under catalyst-free and solvent-free conditions. ias.ac.in The application of these principles—such as using water as a solvent, employing microwave irradiation, or utilizing solid-supported catalysts—to the synthetic routes for this compound could lead to more sustainable and efficient manufacturing processes.

Table 2: Summary of Green Chemistry Approaches in Imidazole Synthesis

Approach Description Advantages Reference
Aqueous Media Using water as a reaction solvent. Eco-friendly, safe, and inexpensive. nih.gov
Solvent-Free Conditions Performing reactions without a solvent, often with heating. Reduces solvent waste, simplifies workup, lowers costs. asianpubs.orgias.ac.in
Microwave-Assisted Synthesis Using microwave irradiation to heat reactions. Rapid heating, shorter reaction times, often higher yields. nih.govwjbphs.com

| Novel Catalysts | Employing reusable or non-toxic catalysts like nano AlN. | Reduces catalyst waste and environmental impact. | ias.ac.in |

Development and Application of Heterogeneous Catalysts in Imidazole Chemistry

The synthesis of imidazole derivatives has been significantly advanced by the use of heterogeneous catalysts, which are favored for their operational simplicity, thermal stability, recyclability, and ease of separation from the reaction products. tandfonline.comx-mol.net These catalysts are integral to green and sustainable chemical processes. tandfonline.comx-mol.net Their application in multicomponent reactions for synthesizing substituted imidazoles has been a major area of focus, as they offer high functional group tolerance and excellent conversion rates. tandfonline.comtandfonline.comresearchgate.net

Research has explored a variety of solid acid and metal-based heterogeneous catalysts for the one-pot synthesis of trisubstituted and tetrasubstituted imidazoles. These catalysts function by activating the reactants, often through Lewis acidity, to facilitate the condensation reactions that form the imidazole ring. tandfonline.com

Key findings in the application of heterogeneous catalysts for imidazole synthesis include:

Zinc-Based Nanoparticles : ZnFe2O4 nanoparticles have been successfully used as a magnetically separable and reusable catalyst for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com The reaction, typically involving a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate, proceeds efficiently in ethanol, with the catalyst being easily recovered using an external magnet for subsequent reuse without significant loss of activity. tandfonline.com

Zirconia and Alumina-Based Catalysts : A reusable ZrO2-Al2O3 catalyst has demonstrated high efficiency in the three-component synthesis of 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and ammonium acetate. tandfonline.com The generation of Lewis acidic sites, due to the insertion of zirconium ions into the alumina (B75360) lattice, is believed to facilitate the reaction, leading to excellent yields in very short reaction times under high-temperature conditions. tandfonline.com

Supported Metal Salts : Nickel chloride supported on acidic alumina (NiCl2·6H2O/Al2O3) has been employed as an effective heterogeneous catalyst for preparing 2,4,5-trisubstituted imidazoles. tandfonline.com This system works well under reflux in ethanol, accommodating both electron-donating and electron-withdrawing substituents on the aromatic aldehydes used as reactants. tandfonline.com

Table 1: Examples of Heterogeneous Catalysts in the Synthesis of Substituted Imidazoles

Catalyst Reactants Solvent/Conditions Yield Source(s)
ZnFe₂O₄ Nanoparticles Benzil, Aromatic Aldehydes, 1-Amine-2-propanol, Ammonium Acetate Ethanol / Reflux 87–96% tandfonline.com
ZrO₂-Al₂O₃ Benzil, Aldehydes, Ammonium Acetate Solvent-free / 120 °C 91–99.6% tandfonline.com
NiCl₂·6H₂O/Al₂O₃ Benzil, Aromatic Aldehydes, Ammonium Acetate Ethanol / Reflux 86–94% tandfonline.com

One-Pot Multicomponent Reactions for Substituted Imidazolones

One-pot multicomponent reactions (MCRs) are a highly effective strategy for the synthesis of complex heterocyclic structures like substituted imidazolones from simple, readily available starting materials. researchgate.nettandfonline.com This approach avoids the isolation of intermediate compounds, thereby saving time, resources, and reducing waste. researchgate.net Several methodologies have been developed for the specific construction of the imidazol-2-one core.

One notable method is the three-component condensation of arylglyoxals, a β-dicarbonyl compound such as acetylacetone, and urea. researchgate.net This reaction can be steered to produce either dihydropyrimidinones or, under specific conditions, 5-aryl-1,3-dihydro-2H-imidazol-2-ones that incorporate a fragment from the β-dicarbonyl compound. researchgate.net The outcome of the reaction can be influenced by the choice of catalyst and solvent. researchgate.net

Another powerful strategy involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.org This organocatalytic method allows for the synthesis of both imidazolidin-2-ones and imidazol-2-ones under ambient conditions. The reaction pathway can be selectively directed toward the formation of imidazol-2-ones, which feature an endocyclic double bond, by using propargylic ureas with a tertiary carbon atom adjacent to the triple bond. acs.org This transformation is remarkably fast, often completing within a minute at room temperature, and demonstrates a broad tolerance for various functional groups. acs.org The process can also be performed as a one-pot synthesis starting directly from propargylic amines and isocyanates. acs.org

Table 2: One-Pot Methodologies for the Synthesis of Substituted Imidazol-2-ones

Reaction Type Reactants Catalyst/Reagent Conditions Product Type Source(s)
Three-Component Condensation Arylglyoxals, Acetylacetone, Urea Acetic Acid Heating in Ethanol 4-(acetylacetyl)-5-arylimidazol-2-one derivatives researchgate.net
Intramolecular Hydroamidation Propargylic Ureas (with tertiary α-carbon) BEMP (Organobase) Acetonitrile / Room Temperature 4,5-Disubstituted-1H-imidazol-2(3H)-ones acs.org
One-Pot Hydroamidation Propargylic Amines, Isocyanates BEMP (Organobase) Acetonitrile / Room Temperature 4,5-Disubstituted-1H-imidazol-2(3H)-ones acs.org

Chemical Reactivity and Reaction Mechanisms of 4 Propyl 1h Imidazol 2 3h One Systems

Electrophilic and Nucleophilic Reactivity of the Imidazole-2(3H)-one Ring System

Nucleophilic Character: The primary sites of nucleophilicity in the 4-Propyl-1H-imidazol-2(3H)-one ring are the nitrogen atoms. The lone pair of electrons on the N1 and N3 atoms can participate in reactions with electrophiles. The specific nitrogen that acts as the nucleophile can depend on steric hindrance and the specific tautomeric form present. The N1-H proton is acidic and can be removed by a base, generating an imidazolate anion which is a much stronger nucleophile.

Electrophilic Character: While the imidazole (B134444) ring itself is generally considered electron-rich, the carbonyl group at the C2 position in the imidazol-2(3H)-one system introduces significant electrophilic character at this carbon. This C2 position is susceptible to attack by nucleophiles. Furthermore, the C4 and C5 positions of the ring can be susceptible to electrophilic attack, although this is less favorable than in standard imidazole rings due to the electron-withdrawing nature of the adjacent carbonyl group. The 4-propyl group, through positive induction (+I effect), slightly increases the electron density at the C4 position, potentially influencing the regioselectivity of electrophilic substitution reactions.

Table 1: Summary of Reactivity Sites in this compound
Ring PositionDominant CharacterTypical ReactionsInfluence of 4-Propyl Group
N1 / N3NucleophilicAlkylation, Acylation (after deprotonation)Minor steric hindrance
C2 (Carbonyl)ElectrophilicNucleophilic addition, Oxidation to form imidazolones from imidazolium (B1220033) saltsMinimal direct effect
C4 / C5Weakly Electrophilic / NucleophilicElectrophilic substitution (less reactive than imidazole), CycloadditionsIncreases electron density at C4, potentially directing electrophiles

Tautomerism and Isomerization Pathways in Imidazol-2(3H)-one Structures

Imidazol-2(3H)-one structures, including the 4-propyl derivative, exist in a state of dynamic equilibrium between different tautomeric forms. This prototropic tautomerism involves the migration of a proton, primarily between the nitrogen and oxygen atoms, leading to keto-enol forms.

The principal tautomeric forms for the this compound core are:

Keto Form (Amide): This is the this compound structure itself, featuring a carbonyl group at C2. This form is generally the most stable tautomer in most solvents.

Enol Form (Hydroxy-imidazole): This tautomer, 4-Propyl-2-hydroxy-1H-imidazole, is formed by the migration of a proton from N1 or N3 to the carbonyl oxygen. This creates a hydroxyl group at C2 and results in a fully aromatic imidazole ring.

Other Isomers: Depending on the position of the remaining proton on the nitrogen atoms, different positional isomers of the enol form can exist (e.g., proton at N1 vs. N3).

The equilibrium between these forms is sensitive to solvent polarity, pH, and temperature. mdpi.com Computational studies on the parent imidazolone (B8795221) show that while the keto form is dominant, the enol form can be stabilized by specific interactions, such as hydrogen bonding with solvent molecules like water. mdpi.com The energy barrier for uncatalyzed intramolecular proton transfer is high, but it is significantly lowered in the presence of protic solvents that can facilitate the transfer via a concerted mechanism. mdpi.com

Table 2: Major Tautomeric Forms of the 4-Propyl-imidazol-2-one System
Tautomer NameSystematic NameKey Structural FeatureRelative Stability
Keto (Amide)This compoundC=O group at C2Generally most stable
Enol (Hydroxy)4-Propyl-2-hydroxy-1H-imidazoleC-OH group at C2, Aromatic ringLess stable, stabilized by polar/protic solvents

Specific Reaction Mechanisms Affecting the this compound Core

A significant reaction pathway for the formation of imidazol-2-ones involves a base-mediated isomerization of propargylic ureas. acs.org This reaction proceeds through a crucial allenamide intermediate. While this is a synthetic route to imidazolones rather than a reaction of them, understanding this mechanism provides insight into the system's potential for rearrangement.

The mechanism, as supported by DFT (Density Functional Theory) studies, is proposed as follows:

Isomerization to Allenamide: A propargylic urea (B33335) precursor, under the influence of a strong, non-nucleophilic base (such as the phosphazene base BEMP), first undergoes isomerization. The base facilitates a prototropic shift, converting the alkyne moiety into an allene. This intermediate is an allenamide. acs.org

Deprotonation: The base then deprotonates the urea N-H group.

Cyclization: The resulting nitrogen anion attacks the central carbon of the allenamide moiety in a 5-exo-dig cyclization.

Protonation: The final step is a protonation event that yields the stable imidazol-2-one ring. acs.org

This pathway highlights that under strongly basic conditions, the system can access allene-containing intermediates, which are highly reactive and versatile synthons in organic chemistry.

The imidazolone ring, while relatively stable, can undergo ring-opening and subsequent recyclization reactions, particularly when activated. These reactions provide pathways for derivatization and the synthesis of new heterocyclic systems.

Ring-Opening: Ring-opening of the related 2-imidazoline heterocycles can be achieved through reductive methods or by treatment with specific reagents, often leading to N,N'-disubstituted ethylenediamine (B42938) derivatives. researchgate.net For imidazolones, ring-opening can be facilitated by activating the ring, for instance, by attaching the imidazolone moiety to a strained system like a donor-acceptor cyclopropane. In such cases, the imidazolone acts as an activating group, and the three-membered ring can be opened by nucleophiles like alcohols under acidic conditions. mdpi.com

Recyclization: The intermediates formed from ring-opening are often bifunctional, containing both nucleophilic and electrophilic centers, making them ideal precursors for recyclization reactions. For example, an opened imidazolone derivative could potentially undergo intramolecular condensation to form larger rings or be trapped by an external reagent to construct a new heterocyclic core. The synthesis of imidazo[4,5-d] acs.orgnih.govthiazole-diones from 1-substituted 5-hydroxy-4,5-diphenyl-1H-imidazol-2(5H)-ones demonstrates a recyclization pathway where the initial imidazolone structure is transformed into a more complex fused system. researchgate.net

These processes are critical in medicinal chemistry for creating libraries of diverse molecular scaffolds from a common imidazolone precursor.

Advanced Spectroscopic and Analytical Characterization of 4 Propyl 1h Imidazol 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) experiments, the precise connectivity and spatial relationships of atoms within 4-Propyl-1H-imidazol-2(3H)-one can be established.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), providing a map of the molecule's hydrogen atoms. For this compound, distinct signals would be expected for the protons on the propyl chain, the vinyl proton on the imidazole (B134444) ring, and the N-H protons.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon (C=O) of the imidazolone (B8795221) ring is typically observed far downfield. The sp²-hybridized carbons of the ring appear at intermediate chemical shifts, while the sp³-hybridized carbons of the propyl group resonate in the upfield region.

Analysis of related substituted imidazolone structures provides insight into the expected chemical shifts. benthamdirect.comnih.gov For instance, studies on various 1-aryl-4-phenyl-1,3-dihydro-2H-imidazol-2-ones and related thiones show characteristic shifts for the imidazole ring protons and carbons. nih.gov The proton on the C5 of the imidazole ring in these systems typically appears as a singlet. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for the functional groups and data from analogous compounds.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C=O (C2) - ~160-170
C4 - ~125-135
C5 ~6.5-7.0 (s, 1H) ~115-125
N1-H / N3-H ~10.0-13.0 (br s, 2H) -
Propyl-CH₂ (α) ~2.2-2.6 (t, 2H) ~25-35
Propyl-CH₂ (β) ~1.4-1.8 (m, 2H) ~20-30

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the proton and carbon signals for C5, and for each of the three distinct carbons of the propyl group, confirming their direct bonds.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the α-CH₂ protons of the propyl group to the C4 and C5 carbons of the imidazolone ring.

Correlations from the C5-H proton to the C4 and C2 (carbonyl) carbons.

These techniques, when used together, provide a complete and unambiguous picture of the molecular structure, confirming the placement of the propyl group at the C4 position. The structural elucidation of novel imidazolidin-2-one derivatives has been successfully accomplished using a combination of 1D and 2D NMR experiments, demonstrating the power of this approach. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly useful for identifying key functional groups. For this compound, the most prominent absorption bands are expected to be from the N-H and C=O stretching vibrations. In related benzothiazole-clubbed imidazolone hybrids and other imidazolone derivatives, the C=O stretching vibration is typically observed in the region of 1670-1720 cm⁻¹. benthamdirect.comnih.gov The N-H stretching vibration usually appears as a broad band in the 3100-3400 cm⁻¹ region. nih.gov Additional peaks corresponding to C-H stretching of the propyl group (aliphatic) and the C=C bond of the ring would also be present.

Table 2: Characteristic FT-IR Absorption Bands for Imidazolone Systems

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3100 - 3400 (broad)
C-H (sp³) Stretching 2850 - 3000
C=O Stretching 1670 - 1720 (strong)

Raman spectroscopy serves as a valuable complement to FT-IR. While strong dipoles (like C=O) give strong signals in IR, more symmetric and less polar bonds (like C=C) often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly effective for observing the C=C double bond stretching within the imidazolone ring. nih.gov This technique helps to confirm the presence of the unsaturated ring system and provides a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of the target compound and to gain structural information from its fragmentation patterns.

For this compound (molecular formula: C₆H₁₀N₂O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision, thereby verifying the elemental composition. rsc.org

Under electron ionization (EI) or other fragmentation techniques, the molecule would break apart in a predictable manner. A prominent fragmentation pathway would likely involve the loss of the propyl group (mass = 43 u) or parts of it. Analysis of these fragments helps to piece together the molecular structure, confirming the presence and location of the propyl substituent. The characterization of newly synthesized imidazolone derivatives frequently includes mass spectrometry to confirm their proposed structures. benthamdirect.comrsc.org

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique essential for determining the solid-state structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This provides an unambiguous confirmation of the molecule's three-dimensional structure.

For a crystalline sample of this compound, single-crystal XRD analysis would yield a set of crystallographic data. This data is used to solve and refine the crystal structure, revealing key structural parameters. In studies of related imidazole derivatives, XRD has been crucial for confirming molecular geometries and understanding packing arrangements in the solid state. nih.govnih.gov For instance, analysis of similar heterocyclic compounds often reveals the formation of hydrogen-bonded networks, which significantly influence the physical properties of the material. chemicalbook.com

A hypothetical data table for this compound, based on typical values for small organic molecules, is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₆H₁₀N₂O
Formula Weight126.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.1
α (°)90
β (°)105.4
γ (°)90
Volume (ų)758.9
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.102
R-factor< 0.05

Thermal and Surface Analysis Techniques in Imidazole Chemistry

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for assessing the thermal stability, purity, and phase behavior of chemical compounds. Surface analysis techniques provide information about the chemical composition and molecular orientation at a material's surface.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is used to determine the decomposition temperature and identify any mass loss events, such as the loss of solvent or volatile degradation products. For imidazole derivatives, TGA typically reveals their thermal stability, with decomposition often occurring at elevated temperatures. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine melting points, glass transitions, and other phase transitions. The DSC curve for a pure crystalline sample of this compound would be expected to show a sharp endothermic peak corresponding to its melting point.

Surface Analysis , such as X-ray Photoelectron Spectroscopy (XPS), can be employed to study the surface chemistry of imidazole compounds, particularly when they are adsorbed onto a substrate. orientjchem.orgnih.gov XPS provides information on the elemental composition and chemical states of atoms on the surface, which is crucial for applications like corrosion inhibition where surface interactions are paramount. orientjchem.orgnih.gov

The table below presents hypothetical thermal analysis data for this compound, based on general knowledge of similar heterocyclic compounds.

Table 2: Hypothetical Thermal Analysis Data for this compound

Analysis TechniqueParameterHypothetical Finding
TGAOnset Decomposition Temp (Td)~250 °C
TGAMass LossSingle-step decomposition
DSCMelting Point (Tm)Sharp endothermic peak at ~150-160 °C

Computational and Theoretical Chemistry Studies of 4 Propyl 1h Imidazol 2 3h One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for determining the molecule's stability and reactivity.

The geometry of 4-Propyl-1H-imidazol-2(3H)-one can be optimized using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The HF method is a foundational ab initio approach that, while providing a good first approximation of the molecular structure, does not fully account for electron correlation. arxiv.org

DFT methods, on the other hand, have become a cornerstone of computational chemistry due to their balance of accuracy and computational cost. arxiv.org Functionals such as B3LYP and PBE0, combined with appropriate basis sets (e.g., 6-31G(d,p) or larger), are commonly employed to incorporate electron correlation effects, leading to more accurate predictions of bond lengths, bond angles, and dihedral angles. nih.gov For organic molecules like the one , DFT methods are generally expected to provide results in excellent agreement with experimental data, should it become available. nih.gov The inclusion of dispersion corrections (e.g., D3) can further refine the accuracy of these calculations, particularly for systems with non-covalent interactions. nih.gov

Table 1: Comparison of Theoretical Methods for Molecular Geometry Optimization

MethodKey FeaturesExpected Accuracy for Organic Molecules
Hartree-Fock (HF) Ab initio method, neglects electron correlation.Provides a reasonable initial geometry.
Density Functional Theory (DFT) Includes electron correlation, various functionals available.Generally provides high accuracy for geometries.

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. irjweb.com For imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich regions of the ring, while the LUMO is distributed over the areas susceptible to nucleophilic attack. malayajournal.org

The MEP provides a visual representation of the charge distribution on the molecule's surface. acadpubl.eu It is a valuable tool for identifying the electrophilic and nucleophilic sites. acadpubl.eu In the MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the electronegative oxygen and nitrogen atoms, indicating regions prone to electrophilic attack. Conversely, positive potential (blue) would be found near the hydrogen atoms, particularly those attached to the nitrogen atoms, highlighting sites for nucleophilic interaction. mdpi.com

Table 2: Key Electronic Properties and Their Significance

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical stability and reactivity.
MEP Molecular electrostatic potential surface.Visualizes charge distribution and reactive sites.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds.

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structural elucidation. nih.gov DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are widely used for this purpose. researchgate.net By calculating the isotropic shielding constants of the nuclei in the optimized molecular structure, it is possible to predict the chemical shifts with a high degree of accuracy. nih.gov The predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. For accurate predictions, it is often necessary to consider the solvent effects, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.net Recent advancements using machine learning and graph neural networks have also shown promise in achieving high accuracy for NMR chemical shift predictions. nih.govd-nb.info

Theoretical calculations can also be used to simulate vibrational and electronic spectra. The calculation of harmonic vibrational frequencies at the DFT level can produce theoretical IR and Raman spectra. researchgate.net These simulated spectra, when compared with experimental data, can help in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic C=O stretching frequency of the imidazol-2(3H)-one ring would be a prominent feature in the simulated IR spectrum.

Electronic spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT) calculations. rsc.org These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths. researchgate.net The predicted absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule. nist.gov

Modeling of Reaction Pathways and Transition States in Imidazol-2(3H)-one Formation

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. researchgate.net For the formation of imidazol-2(3H)-ones, DFT calculations can be used to explore different possible reaction pathways, identify intermediate structures, and locate the transition states connecting them. acs.org This allows for the determination of the activation energies for each step of the reaction, providing a deeper understanding of the reaction kinetics and the factors that control the regioselectivity and stereoselectivity of the synthesis. rsc.org Such studies have been instrumental in optimizing reaction conditions and designing more efficient synthetic routes for imidazole-containing compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Information not available in published scientific literature.

In Silico Approaches for Ligand-Target Interactions: Docking and Binding Mechanism Analysis

Information not available in published scientific literature.

Chemical Modifications and Derivative Synthesis of 4 Propyl 1h Imidazol 2 3h One

Functionalization of the Imidazole (B134444) Ring System

The imidazole ring of 4-Propyl-1H-imidazol-2(3H)-one offers multiple sites for chemical modification, enabling the fine-tuning of its physicochemical and biological properties. Key strategies focus on the nitrogen atoms and the carbon atoms of the heterocyclic core.

N-Alkylation and N-Acylation Strategies for Imidazolonesnih.govacs.org

N-alkylation and N-acylation are fundamental methods for modifying the imidazolone (B8795221) scaffold. These reactions typically occur at the N1 or N3 positions of the imidazole ring, influencing the compound's polarity, solubility, and intermolecular interactions.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of the imidazolone ring can be achieved through various synthetic methods. nih.govciac.jl.cn The choice of alkylating agent and reaction conditions can influence the regioselectivity of the alkylation. reddit.comresearchgate.netresearchgate.net For instance, the reaction of an imidazolone with an alkyl halide in the presence of a base is a common approach. ciac.jl.cn The nature of the base and solvent can play a crucial role in directing the alkylation to a specific nitrogen atom. Studies on related imidazole systems have shown that the antibacterial effects of 1-alkylimidazole derivatives increase with the number of carbons in the alkyl chain up to nine carbons. nih.gov

N-Acylation: Acylation of the imidazolone ring introduces an acyl group, which can serve as a key structural motif or as a protecting group. Reagents such as acyl chlorides or anhydrides are commonly used for this purpose. google.comorgsyn.org The reaction of imidazoles with ketenes has been reported as an effective method for synthesizing 1-acyl imidazoles. google.com These modifications can significantly alter the electronic properties of the imidazole ring and its hydrogen-bonding capabilities.

A variety of N-alkyl imidazole derivatives have been prepared from imidazole and alkyl halides in the presence of potassium hydroxides impregnated on alumina (B75360), offering a method that proceeds under mild conditions with good yields. ciac.jl.cn

Substitutions at the Imidazolone Ring Carbons for Structural Diversitysapub.orgscialert.nettandfonline.com

Modifications at the carbon atoms of the imidazolone ring (C4 and C5 positions) are crucial for creating structural diversity. These substitutions can influence the steric and electronic properties of the molecule, which in turn can affect its biological activity.

Electrophilic substitution reactions can be employed to introduce various functional groups at these positions. The specific conditions for these reactions would depend on the nature of the substituent already present on the ring. For instance, halogenation can provide a handle for further functionalization through cross-coupling reactions.

Research on related imidazole structures has demonstrated that substitution at the C2, C4, and C5 positions can be achieved through various synthetic routes, including multi-component reactions. rsc.orgorganic-chemistry.org For example, a three-component reaction between benzylic alcohol, a 1,2-diketone, and ammonium (B1175870) acetate, catalyzed by a diruthenium(II) catalyst, allows for the regioselective synthesis of NH-imidazoles with substitutions at the C2, C4, and C5 positions. rsc.org

Synthesis of this compound Analogues with Varied Side Chainsreddit.comnih.govccsenet.org

The synthesis of analogues with different side chains at the C4 position is a key strategy for exploring structure-activity relationships (SAR). nih.govnih.gov The propyl group can be replaced with a variety of other alkyl or aryl groups to investigate the impact of chain length, branching, and aromaticity on the molecule's properties.

One synthetic approach involves starting with a different α-hydroxy ketone in the initial cyclization reaction to form the imidazolone ring. By varying the structure of this starting material, a library of analogues with diverse side chains at the C4 position can be generated.

Studies on similar imidazole-containing compounds have highlighted the importance of the nature and position of substituents on biological activity. For example, in a series of 2,4-diphenyl-1H-imidazole analogs, variations in the substituents on the phenyl rings led to potent and selective CB2 receptor agonists. nih.gov

Development of Hybrid Molecules Incorporating the Imidazole-2(3H)-one Motifsapub.orgmdpi.com

Hybrid molecules, which combine two or more pharmacophoric units into a single entity, represent a promising strategy in drug discovery. acs.orgnih.gov The imidazole-2(3H)-one motif can be incorporated into hybrid structures to leverage its unique chemical properties. semanticscholar.orgugm.ac.idmdpi.com

The hybridization of bioactive structural motifs can lead to compounds with enhanced potency and novel mechanisms of action. acs.orgnih.gov

Methodologies for Creating Substituted Imidazol-2(3H)-thiones as Analogous Heterocyclesscialert.net

Imidazol-2(3H)-thiones are sulfur analogues of imidazolones and represent an important class of heterocycles with a wide range of biological activities. nih.govtandfonline.comresearchgate.net The synthesis of these compounds often involves the reaction of an α-amino ketone with a thiocyanate (B1210189) salt or the reaction of a diamine with carbon disulfide. scialert.net

A series of 4,5-diaryl-1H-imidazole-2(3H)-thiones were synthesized, and their inhibitory potency against 15-lipoxygenase was evaluated. researchgate.net The study found that the thione group was crucial for activity. researchgate.net Methylation of the SH group at the C2 position dramatically decreased the inhibitory activity, suggesting that the thione tautomer is important for the biological effect. researchgate.net

Mechanistic Insights into Molecular Interactions Involving 4 Propyl 1h Imidazol 2 3h One Scaffolds

Enzyme Binding and Receptor Interaction Mechanisms of Imidazolone (B8795221) Derivatives

The biological activity of imidazolone derivatives is fundamentally linked to their ability to bind with high affinity and specificity to enzymes and receptors. The imidazole (B134444) ring itself can act as a proton donor or acceptor, a crucial function in many enzymatic reactions. mdpi.com This versatility allows imidazolone scaffolds to fit into specific binding pockets and disrupt the function of biological macromolecules.

Research has shown that imidazolone derivatives can act as potent inhibitors for a range of enzymes by mimicking the structure of endogenous ligands or transition states. For example, certain imidazolone-sulphonamide-pyrimidine hybrids have been developed as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. rsc.orgrsc.org The mechanism involves the heterocyclic system, supplemented by hydrophobic groups, occupying a specific pocket in the ATP binding site of the EGFR enzyme. rsc.org Similarly, other derivatives have been designed as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.govresearchgate.net Molecular docking studies of these COX-2 inhibitors revealed that their scaffold fits into the main hydrophobic channel of the enzyme, with specific substitutions leading to enhanced binding and selectivity. nih.gov

The interaction with receptors is also a key mechanism of action. For instance, derivatives of the related imidazo[1,2-a]pyridine (B132010) structure have been identified as potent agonists for the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov These compounds activate the receptor at nanomolar concentrations, highlighting the precise molecular recognition between the ligand and the receptor's binding domain. nih.gov The binding is often stabilized by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts, which collectively determine the compound's efficacy and selectivity. benthamdirect.com

Table 1: Enzyme and Receptor Targets of Imidazolone and Related Imidazole Derivatives
Derivative ClassTarget Enzyme/ReceptorMechanism of InteractionKey Structural Features
Imidazolone-sulphonamide-pyrimidine hybridsEGFR-TKCompetitive inhibition at the ATP binding site. rsc.orgHeterocyclic system with hydrophobic groups. rsc.org
Pyrrolidinyl benzylidene imidazolonesCOX-2Binds to the hydrophobic channel of the enzyme; additional interactions with a side pocket enhance selectivity. nih.govPyrrolidine ring and specific substitutions on the benzylidene moiety. nih.gov
4,5-diaryl-1H-imidazole-2(3H)-thione15-Lipoxygenase (15-LOX)Potential iron chelation by the SH group at the enzyme's active site. researchgate.netFree SH group at the C2 position is critical for activity. researchgate.net
Imidazo[1,2-a]pyridine derivativesConstitutive Androstane Receptor (CAR)Direct agonism, leading to receptor activation. nih.gov3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine core. nih.gov
Benzimidazole derivativesPoly(ADP-ribose)polymerase-1 (PARP-1)Inhibition of enzymatic activity. nih.gov1H-benzo[d]imidazole-4-carboxamide core. nih.gov

Intermolecular Interactions in Condensed Phases and Aqueous Environments

The behavior of 4-Propyl-1H-imidazol-2(3H)-one and its derivatives in condensed phases (solids and liquids) and aqueous solutions is governed by a variety of intermolecular forces. The imidazolone core possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptor sites (the C=O group and the second nitrogen atom), allowing for the formation of extensive hydrogen-bonding networks. semanticscholar.orgrsc.org

In aqueous environments, the hydrogen bonding capability of the imidazolone ring is critical for solubility and interaction with water molecules. unibo.it The polar N-H and C=O groups can form hydrogen bonds with water, while the hydrophobic propyl chain will influence the molecule's orientation at interfaces and its tendency to partition into nonpolar environments. The amphiprotic nature of water, combined with the donor-acceptor capabilities of the imidazole ring, leads to the formation of complex hydration shells around the solute molecule. unibo.it Computational studies on imidazole-water complexes have confirmed that water can act as both a proton donor to the imidazole nitrogen and a proton acceptor from the N-H group, highlighting the bifunctional nature of these interactions. unibo.it

Table 2: Key Intermolecular Interactions for Imidazolone Scaffolds
Interaction TypeParticipating Molecular FeatureEnvironmentSignificance
Hydrogen Bonding (Donor)N-H group of the imidazole ringCondensed Phases & Aqueous SolutionCrucial for crystal packing, solubility, and enzyme/receptor binding. semanticscholar.orgunibo.it
Hydrogen Bonding (Acceptor)C=O group and sp2-hybridized NitrogenCondensed Phases & Aqueous SolutionForms strong interactions with H-bond donors like water or amino acid residues. semanticscholar.orgunibo.it
Hydrophobic InteractionsPropyl group at C4 positionAqueous Solution & Biological MilieuDrives binding to nonpolar pockets in proteins and affects solubility. nih.gov
van der Waals ForcesEntire molecular surfaceAll EnvironmentsContribute to overall molecular packing and non-specific binding.
π-π StackingImidazole ring and other aromatic substituentsCondensed Phases & Binding PocketsCan contribute to stabilizing molecular assemblies and ligand-receptor complexes.

Chemical Basis of Structure-Activity Relationships (SAR) in Imidazol-2(3H)-one Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For imidazol-2(3H)-one derivatives, SAR studies have provided critical insights into which molecular features are necessary for potent and selective biological activity. jopir.inresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) analyses, which correlate physicochemical properties of molecules with their biological activities, have been particularly informative. researchgate.netcrpsonline.com These studies often reveal that a combination of steric, electronic, and hydrophobic factors governs the activity of imidazolone derivatives. For instance, 2D and 3D-QSAR studies on imidazole derivatives as heme oxygenase inhibitors showed that physicochemical descriptors, as well as electrostatic and steric fields, played important roles in inhibition. researchgate.netcrpsonline.com The models suggested that a positive electrostatic potential is favorable for increasing biological activity, while also defining specific regions where bulky (steric) groups are either favorable or unfavorable. crpsonline.com

Specific chemical modifications have been shown to have predictable effects on activity:

Substituents on Aryl Rings: In a series of imidazolone-sulphonamide-pyrimidine hybrids, the potency against breast cancer cells was favored by grafting an electron-withdrawing substituent (e.g., chlorine, nitro) onto a benzylidene ring attached to the imidazolone core. rsc.org Conversely, introducing electron-donating groups (e.g., methyl, methoxy) resulted in compounds with more moderate activity. rsc.org

Modifications at the N1 Position: For a series of imidazole-coumarin conjugates designed as anti-viral agents, activity was substantially increased when the N1 position of the imidazole nucleus contained a hydrogen atom, suggesting it may be involved in a critical hydrogen bond with the target. mdpi.com

Modifications at the C2 Position: In a series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, methylation of the thiol (SH) group at the C2 position led to a dramatic decrease in 15-LOX inhibitory activity. researchgate.net This strongly suggests that the free thiol group is essential for the mechanism of action, possibly through chelation of the iron atom in the enzyme's active site. researchgate.net

These findings underscore that the biological activity of imidazol-2(3H)-one derivatives is highly sensitive to the nature and position of various functional groups on the core scaffold.

Table 3: Structure-Activity Relationship (SAR) Summary for Imidazolone Derivatives
Scaffold PositionModificationEffect on Biological ActivityTarget/ActivityPlausible Chemical Basis
Benzylidene RingAddition of electron-withdrawing group (e.g., -Cl, -NO2)Increased Potency rsc.orgCytotoxicity (MCF-7 cells)Enhances electronic interactions with the target binding site.
Benzylidene RingAddition of electron-donating group (e.g., -CH3, -OCH3)Moderate Potency rsc.orgCytotoxicity (MCF-7 cells)Alters electronic and steric profile, leading to suboptimal binding.
N1-PositionH vs. AlkylationN-H is crucial for high activity. mdpi.comAnti-Hepatitis C VirusN-H group acts as a key hydrogen bond donor. mdpi.com
C2-Position-SH vs. -SCH3-SH is essential; methylation abolishes activity. researchgate.net15-Lipoxygenase InhibitionThe -SH group is likely involved in direct interaction (e.g., chelation) with the enzyme's metallic cofactor. researchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Propyl-1H-imidazol-2(3H)-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of aldehydes, amines, and carbonyl precursors. Optimization strategies include:

  • Solvent selection : Polar solvents like ethanol enhance reaction homogeneity, while DMF may accelerate rates for electron-deficient substrates .
  • Catalyst choice : Acetic acid or ammonium acetate improves proton transfer in cyclization steps .
  • Temperature control : Reflux conditions (e.g., ethanol at 78°C) balance reactivity and side-product formation .
    • Key Data :
SolventCatalystTemperatureYield (%)Reference
EthanolAcetic AcidReflux75–85
DMFNone100°C60

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, the carbonyl carbon at δ ~160 ppm confirms the imidazolone ring .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and torsion angles. Software like ORTEP-3 ( ) and WinGX ( ) refines structural models .

Advanced Research Questions

Q. How should researchers address contradictory data between experimental and computational spectroscopic results for derivatives?

  • Methodological Answer :

  • Tautomerism analysis : Use variable-temperature NMR to detect equilibria between imidazolone and imidazole-thione forms .
  • DFT validation : Recalculate NMR shifts with solvent-correction models (e.g., PCM) to align with experimental data .
  • Crystallographic cross-check : Resolve ground-state structures via X-ray diffraction (e.g., ’s R factor = 0.065) .

Q. What strategies enable multi-step synthesis of analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Retrosynthetic planning : AI tools () dissect targets into synthons (e.g., propyl groups via alkylation) .
  • Functionalization : Introduce diversity via Suzuki coupling () or nucleophilic substitutions. Prioritize steps with >80% yield .

Q. How can computational chemistry predict reactivity and regioselectivity in nucleophilic reactions?

  • Methodological Answer :

  • Fukui indices : Identify electrophilic sites (e.g., C-4 position) via DFT calculations .
  • Reaction databases : AI models () predict regioselectivity based on analogous transformations (e.g., propyl group steric effects) .

Q. What crystallographic challenges arise, and how are they mitigated?

  • Methodological Answer :

  • Crystal growth : Slow evaporation in ethanol/water mixtures reduces disorder () .
  • Disorder refinement : WinGX ( ) applies restraints to model flexible propyl chains .
  • Low-temperature data : Collect at 100 K to minimize thermal motion artifacts .

Q. How does the 4-propyl substituent influence biological activity in SAR studies?

  • Methodological Answer :

  • Hydrophobic interactions : Propyl chains enhance binding to lipophilic enzyme pockets (e.g., angiotensin II receptors in ) .
  • Docking studies : Visualize binding poses (e.g., ’s ligand-receptor models) to rationalize activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.